

# overcoming low solubility lisinopril dihydrate

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## Compound Focus: Lisinopril dihydrate

CAS No.: 83915-83-7

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## A Strategy to Enhance Solubility

A prominent strategy to overcome the poor solubility of lisinopril is the formation of **solid dispersions** using water-soluble polymers [1]. This method can significantly increase the drug's dissolution rate, which is crucial for its absorption and onset of action [1].

The principle is to disperse the drug at a molecular level within a polymer matrix. This increases the surface area and disrupts the crystal lattice of the drug, leading to much faster dissolution when it comes into contact with aqueous fluids in the gastrointestinal tract.

## Experimental Protocol: Solid Dispersion via Solvent Evaporation

The table below outlines a detailed methodology based on research for preparing and evaluating lisinopril solid dispersions using the solvent evaporation method [1].

| Aspect    | Protocol Details   |
|-----------|--|
| Objective | Enhance the dissolution rate and solubility of lisinopril dihydrate. |
| Method    | Solid Dispersion via Solvent Evaporation [1].                        |

| Aspect        | Protocol Details  |
|---------------|---|
| Polymers Used | Polyethylene Glycol (PEG) and Polyvinylpyrrolidone (PVP) [1]. |

| **Key Steps** | 1. **Dissolution:** Dissolve lisinopril and the polymer in a common, volatile solvent system. 2. **Evaporation:** Remove the solvent under controlled conditions (e.g., reduced pressure, heating) to form a solid matrix. 3. **Grinding & Sieving:** Grind the resulting solid mass and sieve to obtain a uniform powder. || **Characterization** | 1. **FT-IR Spectroscopy:** To check for drug-polymer interactions [1]. 2. **In-vitro Dissolution Study:** To compare the drug release profile against pure lisinopril [1]. || **Reported Outcome** | Solid dispersions exhibited more than **92.45% drug release** [1]. || **Drug Release Kinetics** | The optimized formulation was found to follow the **Higuchi model**, indicating a diffusion-based release mechanism [1]. |

## Frequently Asked Questions

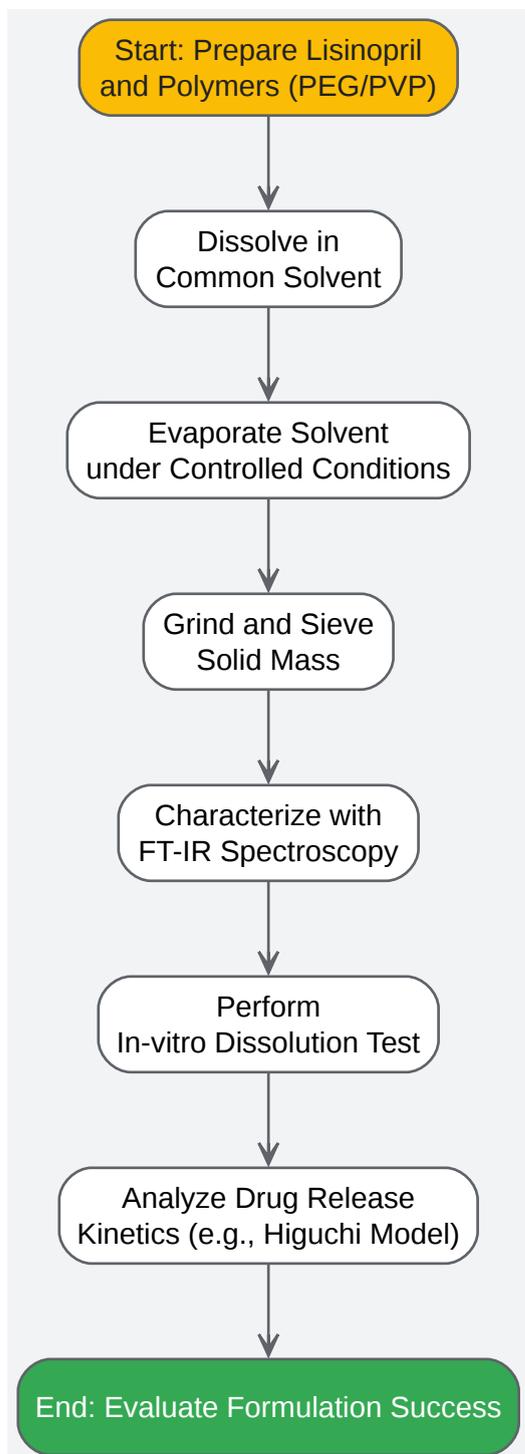
**Q1: Why is the solubility of lisinopril dihydrate a critical issue in formulation?** Lisinopril is characterized by poor solubility in water, which limits its absorption from the gastrointestinal tract and delays its onset of action. Enhancing solubility directly improves its bioavailability, meaning more of the administered dose can reach the bloodstream and produce the desired therapeutic effect [1].

**Q2: What is the role of polymers like PEG and PVP in solid dispersions?** These hydrophilic polymers act as carriers. They help by:

- **Reducing Crystallinity:** Dispersing the drug molecules within the polymer matrix prevents them from forming tight crystals.
- **Improving Wettability:** The polymers attract water, allowing the dissolution medium to penetrate the solid dispersion more easily, thereby promoting faster drug release.

**Q3: How is the success of a solubility enhancement technique measured?** The primary method is an **in-vitro dissolution test**. This involves placing the formulated product (e.g., solid dispersion powder) in a dissolution apparatus that simulates the conditions of the human gastrointestinal tract. The amount of drug released into the solution over time is then measured and compared to the pure drug. A significant increase in the percentage of drug released indicates a successful formulation [1].

The following diagram illustrates the complete experimental workflow for this method:



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## References

1. EJBPS | ABSTRACT [ejbps.com]

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